3-Nitro-1-phenyl-1-butanone
Description
Contextualization within the Class of Nitro-Ketones
3-Nitro-1-phenyl-1-butanone belongs to the class of organic compounds known as nitro-ketones. These molecules are characterized by the presence of both a nitro functional group (-NO2) and a ketone functional group (C=O). The IUPAC name for this compound is 3-nitro-1-phenylbutan-1-one, which clearly defines its structure: a four-carbon butanone chain with a phenyl group attached to the first carbon (the carbonyl carbon) and a nitro group at the third carbon. vulcanchem.com
The presence of these two functional groups on adjacent carbons in α-nitro ketones, or in close proximity as in this β-nitro ketone, creates a unique electronic environment that influences the molecule's reactivity. The nitro group is strongly electron-withdrawing, which can affect the reactivity of the ketone and the adjacent carbon atoms. vulcanchem.com This electronic interplay is a defining characteristic of nitro-ketones and is central to their utility in organic synthesis. Acyclic α-nitro ketones, in particular, are recognized as a versatile class of α-functionalized ketones. um.edu.mt
The reactivity of nitro-ketones is a subject of considerable study. They can undergo a variety of transformations, making them valuable intermediates. For instance, α-nitro ketones can act as key reaction partners in the construction of biologically active natural products and pharmaceutical drugs. rsc.org They can also generate active 1,3-dipolar intermediates, such as nitronates and nitrile oxides, which are useful in various cycloaddition reactions. rsc.orgrsc.org
Significance as a Versatile Synthetic Intermediate
The true significance of this compound lies in its role as a versatile synthetic intermediate. Its functional groups provide multiple reaction sites, allowing for a range of chemical transformations.
One of the most important reactions of nitro compounds is their reduction to amines. The nitro group in this compound can be selectively reduced to an amino group, yielding 3-amino-1-phenyl-1-butanone. This transformation is significant because amines are crucial building blocks in the synthesis of many pharmaceuticals. vulcanchem.comacs.org The development of efficient and selective methods for nitro group reduction is an active area of research. researchgate.net
Furthermore, the ketone functional group can undergo various reactions. For example, the α-hydrogen atom adjacent to the carbonyl group can participate in condensation reactions, such as the Knoevenagel condensation with aldehydes, to form α,β-unsaturated ketones. vulcanchem.com
The compound also serves as a precursor for the synthesis of heterocyclic compounds. For instance, its reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, which are being explored for their potential antimicrobial and anti-inflammatory properties. vulcanchem.com Similarly, α-nitro ketones are used in the synthesis of other heterocyclic frameworks like chromans, dihydrofurans, and isoxazoles. rsc.orgrsc.org
The synthesis of this compound itself can be achieved through methods like the Friedel-Crafts acylation followed by nitration. vulcanchem.com Modern synthetic approaches, including microwave-assisted synthesis, have been developed to improve reaction yields and reduce reaction times for related compounds. vulcanchem.comresearchgate.net
Overview of Research Trajectories for Related Nitro-Compounds
The study of this compound is part of a broader interest in nitro compounds within the scientific community. Nitro compounds, in general, are highly valuable in various industrial and research applications. vedantu.com
A major research trajectory for nitro compounds is their use as precursors to amines through reduction. acs.orgvedantu.com This is a fundamental transformation in organic synthesis, with wide-ranging applications in the production of dyes, pharmaceuticals, and other fine chemicals. embibe.comcollegedunia.com The development of more efficient, selective, and environmentally friendly catalysts for this reduction is a continuous effort. researchgate.netacs.org
Nitro compounds are also well-known for their use in the manufacturing of explosives, such as TNT (2,4,6-trinitrotoluene). embibe.comteachy.app While this application is distinct from the synthetic utility of this compound, it highlights the energetic nature of the nitro group.
In medicinal chemistry, beyond their role as synthetic intermediates, some nitro compounds themselves exhibit biological activity. For example, nitroglycerin is used to treat certain heart conditions. teachy.app
Furthermore, aliphatic nitro compounds are recognized as important building blocks in organic synthesis due to their ready availability and their ability to be transformed into a variety of other functional groups. rsc.org Research in this area is focused on developing new synthetic methodologies, including reactions carried out in aqueous media to promote green chemistry principles. rsc.org The chemistry of nitro compounds has a long history, yet new reactions and methodologies continue to be discovered, underscoring their ongoing importance in advancing organic and materials chemistry. mdpi.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| Melting Point | 61 °C |
| Boiling Point | 331.1°C at 760 mmHg |
| Density | 1.155 g/cm³ |
| Flash Point | 157°C |
Note: Some values are predicted. vulcanchem.comchembk.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMBUDLWKVRNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30323133 | |
| Record name | 3-Nitrobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-78-6 | |
| Record name | NSC403124 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitrobutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30323133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitro 1 Phenyl 1 Butanone and Analogous Nitro Ketones
Classical and Established Synthetic Routes
The traditional synthesis of 3-Nitro-1-phenyl-1-butanone and similar compounds often relies on well-established reactions that form the core of organic chemistry. These methods, while sometimes lacking the efficiency or selectivity of modern techniques, are foundational for understanding the synthesis of these molecules.
Michael Addition of Nitroalkanes to α,β-Unsaturated Carbonyl Compounds (Chalcones)
The most direct and common method for synthesizing γ-nitro ketones like this compound is the Michael addition (or conjugate addition) of a nitroalkane to an α,β-unsaturated ketone. In this specific case, nitromethane (B149229) acts as the nucleophile (Michael donor) and a chalcone (B49325) derivative, (E)-1,3-diphenylprop-2-en-1-one (benzalacetophenone), serves as the Michael acceptor.
The reaction is typically base-catalyzed. The base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. This anion then attacks the β-carbon of the unsaturated ketone, leading to the formation of the γ-nitro ketone after protonation. edu.krdresearchgate.net The process is a versatile C-C bond-forming reaction. chemrevlett.com
Several studies have demonstrated this approach. For instance, the addition of nitromethane to various chalcone derivatives can be achieved using sodium hydroxide (B78521) (NaOH) in a solvent like N,N-dimethylformamide (DMF) at room temperature. edu.krdorganic-chemistry.org The resulting Michael adducts are key intermediates that can be used in further synthetic steps, such as the one-pot synthesis of substituted Δ1-pyrrolines through subsequent reductive cyclization. organic-chemistry.org
Table 1: Michael Addition of Nitromethane to Chalcone Derivatives
| Chalcone Derivative | Base/Solvent | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzalacetophenone | NaOH / DMF | 2-4 hours | This compound | High | edu.krd |
| Substituted Chalcones | Aqueous NaOH / DMF | Not Specified | Corresponding γ-Nitro Ketones | High | organic-chemistry.org |
Related Nitroaldol (Henry) Reactions in Aryl Nitro-Ketone Synthesis
The Henry reaction, or nitroaldol reaction, is a classic method for forming β-nitro alcohols through the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgtcichemicals.com While this reaction does not directly produce the γ-nitro ketone structure of this compound, it is a pivotal route for synthesizing analogous α-nitro ketones. researchgate.net
The process involves the deprotonation of the nitroalkane to form a nitronate anion, which then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.orgscielo.br The resulting β-nitro alcohol can then be oxidized to yield the corresponding α-nitro ketone. This two-step sequence provides access to a different class of nitro-ketone isomers. The Henry reaction is reversible, and the use of ketones as the electrophile can be more challenging than aldehydes due to lower electrophilicity and steric hindrance. scielo.br
Condensation Reactions for Ketone Backbone Formation
The precursor for the Michael addition route, the α,β-unsaturated ketone (chalcone), is itself synthesized through a condensation reaction. The Claisen-Schmidt condensation is a widely used method for this purpose. It involves the base-catalyzed reaction between an aldehyde (often an aromatic aldehyde lacking α-hydrogens, like benzaldehyde) and a ketone (such as acetophenone). rsc.org
The reaction proceeds by the formation of an enolate from the ketone, which then attacks the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated chalcone system. jocpr.com Various catalysts, including sodium hydroxide in ethanol, are commonly employed. edu.krdmdpi.com The presence and position of substituents, such as nitro groups on the aromatic rings of the reactants, can significantly influence the reaction's outcome and yield. jocpr.comresearchgate.net
Catalytic Approaches in Nitro-Ketone Synthesis
Modern synthetic chemistry has introduced a range of catalytic systems to improve the efficiency, selectivity, and environmental footprint of nitro-ketone synthesis. These approaches include traditional acid/base catalysis as well as more sophisticated metal-complex and organocatalytic methods.
Acid, Base, and Metal Complex Catalysis
As mentioned, base catalysis is fundamental to both the Claisen-Schmidt and Michael addition reactions. Simple bases like sodium hydroxide are effective. edu.krd However, research has explored a variety of other catalysts to optimize these transformations.
In the context of the Henry reaction, numerous catalytic systems have been developed, including inorganic bases, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and metal complexes. scielo.br For instance, copper(I) and copper(II) complexes with chiral ligands have been successfully used to achieve highly diastereo- and enantioselective Henry reactions, which are crucial for synthesizing chiral β-nitro alcohols and, subsequently, chiral α-nitro ketones. organic-chemistry.org
Visible light photoredox catalysis has also emerged as a mild and general method for preparing β-nitro ketones from geminal bromonitroalkanes and silyl (B83357) enol ethers, expanding the toolkit for synthesizing these compounds under neutral conditions. rsc.orgrsc.org
Organocatalytic Michael/aza-Henry/Hemiaminalization Cascades with Nitroalkenes
Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has revolutionized the synthesis of nitro compounds. A powerful strategy for forming γ-nitro ketones is the asymmetric Michael addition of ketones to nitroalkenes. mdpi.com
Chiral primary amine organocatalysts, such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), can activate ketones by forming an enamine intermediate. Simultaneously, the catalyst can activate the nitroalkene through hydrogen bonding (e.g., via a thiourea (B124793) moiety). This dual activation allows the enamine to attack the nitroalkene with high stereocontrol, leading to chiral γ-nitro ketone products with excellent yields and enantioselectivities. mdpi.commdpi.com
Furthermore, organocatalysts can facilitate complex cascade reactions. These sequences, which can involve Michael additions, aza-Henry reactions, and hemiaminalizations, allow for the rapid and stereoselective construction of complex, nitro-containing cyclic molecules from simple starting materials. rsc.orgnih.gov These advanced strategies highlight the power of organocatalysis in building sophisticated molecular architectures. nih.gov
Table 2: Organocatalytic Asymmetric Michael Addition of Ketones to Nitroalkenes
| Ketone | Nitroalkene | Organocatalyst | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Aromatic Ketones | trans-β-Nitroalkenes | (R, R)-DPEN thiourea derivative | Up to 96% | Up to 98% | mdpi.com |
| Cycloketones | α, β-Unsaturated Nitroalkenes | DPEN-based thiourea | 88-99% | 76-99% | mdpi.com |
Green Chemistry and Advanced Synthetic Strategies
In recent years, the principles of green chemistry have become increasingly integral to the design of synthetic routes in organic chemistry. These principles aim to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound and related nitro-ketones has benefited from these advancements, with the development of methodologies that are not only efficient but also environmentally benign.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of 1,3-diaryl-4-nitro-1-butanones, which are structural analogs of this compound.
A notable example is the Michael addition of nitromethane to various chalcones. When this reaction is promoted by microwave irradiation without a solvent, it affords the desired 1,3-diaryl-4-nitro-1-butanones in good yields. Research has demonstrated that this method is highly effective, with reaction times typically ranging from 5 to 8 minutes under microwave irradiation at a power of 200 W. The use of microwave dielectric heating can significantly enhance the reaction rate, providing a substantial improvement over traditional protocols that may require several hours. chemrevlett.com
The table below summarizes the results from a study on the microwave-promoted synthesis of various 1,3-diaryl-4-nitro-1-butanone derivatives, showcasing the efficiency of this protocol. chemrevlett.com
| Entry | Ar¹ | Ar² | Product | Yield (%) | M.p. (°C) |
| 3a | C₆H₅ | C₆H₅ | 1,3-diphenyl-4-nitro-1-butanone | 90 | 81-83 |
| 3b | C₆H₅ | 4-MeC₆H₄ | 1-phenyl-3-(4-methylphenyl)-4-nitro-1-butanone | 88 | 94-96 |
| 3c | C₆H₅ | 4-MeOC₆H₄ | 1-phenyl-3-(4-methoxyphenyl)-4-nitro-1-butanone | 85 | 102-104 |
| 3d | C₆H₅ | 4-ClC₆H₄ | 1-phenyl-3-(4-chlorophenyl)-4-nitro-1-butanone | 86 | 110-112 |
| 3e | 4-MeC₆H₄ | C₆H₅ | 1-(4-methylphenyl)-3-phenyl-4-nitro-1-butanone | 87 | 91-93 |
| 3f | 4-MeOC₆H₄ | C₆H₅ | 1-(4-methoxyphenyl)-3-phenyl-4-nitro-1-butanone | 82 | 105-107 |
| 3g | 4-ClC₆H₄ | C₆H₅ | 1-(4-chlorophenyl)-3-phenyl-4-nitro-1-butanone | 85 | 128-130 |
Reaction Conditions: Microwave irradiation (200 W) for 6-7 minutes without solvent.
The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and operational hazards. The synthesis of this compound analogs has been successfully achieved under solvent-free conditions, often in conjunction with microwave assistance.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.orgrsc.org The ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the product, with no atoms wasted as byproducts. rsc.org
The primary method for synthesizing this compound and its analogs, the Michael addition, is an excellent example of an atom-economical reaction. In this conjugate addition reaction, nitromethane adds across the double bond of a chalcone (an α,β-unsaturated ketone).
Reaction: Chalcone + Nitromethane → 1,3-Diaryl-4-nitro-1-butanone
Theoretically, this reaction incorporates all atoms from both reactants into the single product molecule, leading to a 100% atom economy. This contrasts sharply with other types of reactions, such as substitutions or eliminations, which inherently generate byproducts and thus have lower atom economies. By prioritizing addition reactions in synthetic design, chemists can maximize the use of starting materials and minimize waste production. acs.org
| Concept | Description | Application to Michael Addition |
| Reactants | Chalcone (C₁₅H₁₂O), Nitromethane (CH₃NO₂) | The two starting molecules. |
| Product | 1,3-Diphenyl-4-nitro-1-butanone (C₁₆H₁₅NO₃) | The single desired product. |
| Atom Economy % | (Mass of desired product / Total mass of reactants) x 100 | (269.29 / (208.26 + 61.04)) x 100 = 100% |
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance, particularly for pharmaceutical applications where biological activity is often confined to a single isomer. Significant progress has been made in the stereoselective synthesis of nitro-ketones and their subsequent transformation into valuable chiral building blocks.
Asymmetric induction in the formation of this compound involves creating a chiral center at the C3 position during the C-C bond-forming step. This is most effectively achieved through the use of chiral catalysts in the Michael addition of nitromethane to chalcones. Organocatalysis has proven to be a particularly powerful strategy.
Bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, can activate both the nucleophile (nitromethane) and the electrophile (chalcone) simultaneously to control the stereochemical outcome of the reaction. nih.govacs.org For example, chiral thiourea catalysts derived from cinchona alkaloids have been shown to promote the addition of nitromethane to various chalcones with high yields and excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). acs.org These catalysts work by forming hydrogen bonds with both reactants, orienting them in a chiral pocket to favor the formation of one enantiomer over the other.
The table below highlights results from organocatalyzed asymmetric Michael additions to form chiral γ-nitro ketones.
| Catalyst Type | Chalcone Derivative | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Cinchona-based thiourea acs.org | trans-Chalcone | Toluene | 95 | 90 |
| Cinchona-based thiourea acs.org | 4-Chlorochalcone | Toluene | 97 | 94 |
| Cinchona-based thiourea acs.org | 4-Methoxychalcone | Toluene | 92 | 90 |
| Quinine-derived squaramide buchler-gmbh.com | trans-Chalcone | Not specified | High | High |
While the synthesis of chiral nitro-ketones is valuable, these compounds are also important prochiral intermediates for producing chiral nitroalcohols. Chiral β-nitroalcohols are versatile building blocks in organic synthesis. Biocatalysis, utilizing isolated enzymes or whole microbial cells, offers a highly efficient and environmentally friendly method for the enantioselective reduction of the ketone group in nitro-ketones. mdpi.comresearchgate.net
Alcohol dehydrogenases (ADHs) and other ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional stereoselectivity. rsc.org By selecting the appropriate enzyme, it is possible to produce either the (R) or (S) enantiomer of the corresponding nitroalcohol from the same starting ketone. mdpi.com Studies have shown that various commercial ADHs can reduce a range of aromatic and aliphatic α-nitroketones with high conversions and enantioselectivities often greater than 99% ee. mdpi.comresearchgate.net This biocatalytic approach avoids the use of expensive or toxic chemical reducing agents and typically proceeds under mild aqueous conditions. The resulting chiral nitroalcohols are key intermediates for synthesizing valuable compounds, including pharmaceuticals like the GABAB receptor agonist, Baclofen. organic-chemistry.org
| Enzyme | Substrate (Nitro-ketone) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |
| ADH440 mdpi.com | 1-phenyl-2-nitroethanone | (R) | 99 | 99 |
| ADH440 mdpi.com | 1-(p-tolyl)-2-nitroethanone | (R) | 99 | 92 |
| ADH270 mdpi.com | 1-phenyl-2-nitroethanone | (S) | 99 | 98 |
| ADH270 mdpi.com | 1-(p-tolyl)-2-nitroethanone | (S) | 99 | 99 |
| RasADH rsc.org | 1-(4-chlorophenyl)-2-nitroethanone | (R) | >99 | >99 |
Chemical Reactivity and Transformations of 3 Nitro 1 Phenyl 1 Butanone
Reductions of the Nitro Functional Group
The nitro group of 3-Nitro-1-phenyl-1-butanone is a key site for chemical modification, readily undergoing reduction to furnish nitrogen-containing compounds with diverse structural and functional properties.
Formation of Amino Derivatives
The reduction of the nitro group to a primary amine represents a fundamental transformation in synthetic organic chemistry. For this compound, this conversion to 3-Amino-1-phenyl-1-butanone can be achieved using various reducing agents. Common methods for the reduction of aliphatic nitro compounds include catalytic hydrogenation with catalysts such as Raney nickel or platinum on carbon, as well as chemical reductions using metals like iron or zinc in acidic media. These methods provide a direct route to the corresponding amino ketone, a valuable synthon for further elaboration.
The resulting 3-Amino-1-phenyl-1-butanone is a chiral compound, and stereoselective synthesis of such amines is an area of significant research interest. While direct reduction of the nitro compound typically yields a racemic mixture, enantiomerically enriched products can be obtained through asymmetric synthesis strategies, for instance, by employing chiral catalysts or enzymes.
Reductive Cyclization for Heterocyclic System Synthesis (e.g., Pyrrolidine (B122466) Derivatives)
The strategic positioning of the nitro and carbonyl groups in this compound allows for intramolecular reactions following the reduction of the nitro group. This tandem reaction sequence provides an efficient pathway for the synthesis of heterocyclic systems, most notably pyrrolidine derivatives.
The process is initiated by the reduction of the nitro group to an amino group, forming the intermediate 3-Amino-1-phenyl-1-butanone. Under appropriate reaction conditions, the newly formed primary amine can undergo an intramolecular condensation with the carbonyl group to form a five-membered cyclic imine. Subsequent reduction of this imine in situ leads to the formation of a substituted pyrrolidine ring. The specific substituents on the resulting pyrrolidine will depend on the nature of the reducing agent and the reaction conditions employed. This reductive cyclization strategy is a powerful tool for the construction of complex nitrogen-containing heterocycles from acyclic precursors.
Reactions Involving the Carbonyl Moiety
The carbonyl group in this compound is an electrophilic center that readily participates in a variety of nucleophilic addition and condensation reactions, offering numerous avenues for molecular diversification.
Nucleophilic Additions and Condensations
The carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions, known as nucleophilic additions, proceed via the formation of a tetrahedral intermediate. libretexts.org The outcome of the reaction depends on the nature of the nucleophile and the subsequent workup conditions. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols after acidic workup.
Condensation reactions, which involve the addition of a nucleophile followed by the elimination of a small molecule (typically water), are also characteristic of ketones. A notable example is the Henry reaction, or nitroaldol reaction, where a nitroalkane is reacted with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.org While this compound itself is a product of a Michael addition of a nitroalkane to an α,β-unsaturated ketone, its carbonyl group can potentially react with another molecule of a nitroalkane under basic conditions.
Derivatization for Analytical and Synthetic Applications
The carbonyl group serves as a convenient handle for the derivatization of this compound, which is crucial for both analytical characterization and synthetic transformations. Derivatization can enhance the detectability of the compound in analytical techniques such as HPLC by introducing chromophoric or fluorophoric groups. libretexts.org For example, reaction with reagents like 2,4-dinitrophenylhydrazine (DNPH) yields brightly colored hydrazones that can be readily quantified by UV-Vis spectroscopy.
From a synthetic standpoint, derivatization can be used to protect the carbonyl group while other transformations are carried out on the molecule. Common protecting groups for ketones include acetals and ketals, formed by the reaction with alcohols or diols under acidic conditions. These protecting groups are stable under a variety of reaction conditions and can be easily removed to regenerate the carbonyl functionality. Furthermore, conversion of the carbonyl group to other functional groups, such as oximes or thioacetals, opens up additional synthetic possibilities.
Transformations at the α- and β-Carbon Centers
The carbon atoms alpha and beta to the carbonyl group in this compound exhibit distinct reactivity patterns that can be exploited for further functionalization.
The α-protons of ketones are acidic and can be removed by a suitable base to form an enolate ion. This enolate can then act as a nucleophile in a variety of reactions, including alkylation, acylation, and aldol (B89426) condensations. For this compound, the presence of the electron-withdrawing nitro group at the β-position can influence the acidity of the α-protons and the reactivity of the corresponding enolate.
Cycloaddition Reactions of Nitroalkenes
The nitroalkene functional group, present in compounds such as this compound, serves as a highly reactive component in various cycloaddition reactions. These reactions are fundamental in organic synthesis for constructing cyclic frameworks. In these transformations, the nitroalkene typically acts as the electron-deficient component, or dipolarophile, reacting with a 1,3-dipole in what is known as a [3+2] cycloaddition, or as a dienophile in a [4+2] Diels-Alder reaction. wikipedia.org These reactions are valuable for creating five- or six-membered rings, respectively, in a stereospecific manner. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to attack by electron-rich species.
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a chemical reaction between a 1,3-dipole and a dipolarophile, which in this context is the nitroalkene moiety, to form a five-membered heterocyclic ring. wikipedia.orgwikipedia.org This type of reaction is a concerted, pericyclic process that leads to the formation of a new carbon-carbon and a new carbon-heteroatom bond simultaneously. wikipedia.org
A common example of this reaction involves the interaction of a nitroalkene with a nitrone, which acts as the 1,3-dipole. The reaction between a nitrone and an alkene yields an isoxazolidine ring system. wikipedia.orgrsc.org The versatility of this reaction allows for the synthesis of complex heterocyclic structures, which are significant scaffolds in many biologically active molecules. nih.gov Other 1,3-dipoles, such as azomethine ylides, nitrile oxides, and diazoalkanes, can also react with nitroalkenes to produce a variety of five-membered nitrogen- and/or oxygen-containing heterocycles. nih.govuchicago.edu
The general scheme for the [3+2] cycloaddition of a nitroalkene with a generic 1,3-dipole is presented below, followed by a table summarizing various dipolarophiles and the resulting products.
General Reaction Scheme:
| 1,3-Dipole | Structure (X+=Y-Z-) | Dipolarophile | Resulting Heterocycle |
|---|---|---|---|
| Nitrone | R-CH=N+(R)-O- | Nitroalkene | Isoxazolidine |
| Azomethine Ylide | R-CH=N+(R)-CH2- | Nitroalkene | Pyrrolidine |
| Nitrile Oxide | R-C≡N+-O- | Nitroalkene | Isoxazoline |
| Diazoalkane | R2C=N+=N- | Nitroalkene | Pyrazoline |
| Nitrous Oxide | N≡N+-O- | Nitroalkene | Δ²-1-oxa-2,3-diazoline |
The utility of cycloaddition reactions is greatly enhanced by their ability to control the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the resulting cyclic product. These outcomes are influenced by electronic and steric factors of the reactants, as well as reaction conditions.
Regioselectivity: The regioselectivity of a 1,3-dipolar cycloaddition is primarily governed by the electronic properties of the reactants and can be explained by Frontier Molecular Orbital (FMO) theory. wikipedia.orgrsc.org The reaction's orientation is determined by the most favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Nitroalkenes are electron-poor dipolarophiles due to the strong electron-withdrawing nature of the nitro group. Consequently, their LUMO energy is low. The reaction is typically dominated by the interaction between the HOMO of the 1,3-dipole and the LUMO of the nitroalkene. wikipedia.org Theoretical studies using Density Functional Theory (DFT) have shown that for conjugated nitroalkenes, the β-carbon atom (the one farther from the nitro group) is the most electrophilic center. nih.govmdpi.com This leads to the preferential formation of the regioisomer where the terminal atom of the dipole (the most nucleophilic center) bonds to this β-carbon. nih.gov For instance, in the reaction with nitrones, this interaction favors the formation of 4-nitroisoxazolidines over the 5-nitro isomers. nih.gov However, unusual regioselectivity resulting in 5-nitroisoxazolidines has been observed in reactions with specific substrates, such as nitroacrylic acid derivatives. semanticscholar.org
Stereoselectivity: The stereochemical outcome of cycloaddition reactions is also a critical aspect, defining the spatial arrangement of substituents in the product.
Facial Selectivity: When the reactants are chiral or have prochiral faces, the cycloaddition can proceed with high facial selectivity, leading to the preferential formation of one diastereomer. acs.orgnih.gov
Exo/Endo Selectivity: In the formation of bicyclic systems, the approach of the dipolarophile can be from two different faces, leading to exo or endo products. Generally, exo selectivity is favored in intermolecular [3+2] cycloadditions to minimize steric hindrance. acs.orgnih.gov The use of Lewis acids can significantly influence the stereochemical course, sometimes enhancing the selectivity for a particular isomer. acs.org
Syn/Anti (or Cis/Trans) Selectivity: The relative configuration of substituents on the newly formed ring is another key stereochemical feature. For example, studies on the cycloaddition of diarylnitrones to (E)-3,3,3-tribromo-1-nitroprop-1-ene showed complete regio- and stereoselectivity, yielding 3,4-cis-4,5-trans-4-nitroisoxazolidines. nih.gov This high degree of control is attributed to both electronic interactions and the steric influence of the bulky substituents.
The table below summarizes factors that influence the selectivity of these cycloaddition processes.
| Selectivity Type | Governing Factors | General Outcome/Controlling Elements |
|---|---|---|
| Regioselectivity | Frontier Molecular Orbitals (HOMO-LUMO interaction) | Determined by the electronic nature of substituents on both the dipole and dipolarophile. DFT calculations can predict the favored regioisomer. nih.govmdpi.com |
| Stereoselectivity (Exo/Endo) | Steric hindrance, secondary orbital interactions, Lewis acid catalysis | Exo adducts are often sterically favored in intermolecular reactions. acs.orgnih.gov Lewis acids can alter the energy of transition states, favoring one stereoisomer. acs.org |
| Stereoselectivity (Syn/Anti) | Geometry of reactants (E/Z), steric bulk of substituents | The reaction is often stereospecific with respect to the alkene geometry. Bulky groups can direct the stereochemical outcome. nih.gov |
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Specific IR or Raman spectra, including characteristic absorption bands or scattering peaks for the functional groups (nitro group, carbonyl group, phenyl group) within 3-Nitro-1-phenyl-1-butanone, have not been documented in the searched literature.
Mass Spectrometry (MS) and Fragmentation Analysis
While general fragmentation patterns for ketones and nitro compounds are known, the specific mass spectrum and detailed fragmentation analysis for this compound are not published.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence of the single-crystal X-ray diffraction analysis of this compound, and therefore, no data on its crystal structure, bond lengths, bond angles, or packing in the solid state is available.
Further research or de novo synthesis and characterization would be required to generate the data necessary to fulfill the detailed article request.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals electronic transitions originating from the distinct chromophoric groups within its structure: the benzoyl moiety and the unconjugated nitroalkane moiety. The spectrum is anticipated to be a composite of the absorptions from these two systems, as they are insulated from each other by a methylene (B1212753) bridge, preventing extended conjugation.
The primary chromophore is the benzoyl group, which consists of a benzene (B151609) ring conjugated with a carbonyl group. This system gives rise to two characteristic absorption bands. The first is a strong intensity band at shorter wavelengths, attributed to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. For analogous compounds like acetophenone, this transition, often referred to as the K-band, typically appears around 240–248 nm with a high molar absorptivity (ε) in the range of 10,000–15,000 L·mol⁻¹·cm⁻¹. The second absorption, appearing at longer wavelengths, is a much weaker band corresponding to an n → π* transition. This transition, or R-band, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. For acetophenone, this band is observed in the region of 310–320 nm with a very low molar absorptivity (ε ≈ 50 L·mol⁻¹·cm⁻¹).
The second chromophore is the nitro group attached to the aliphatic chain. As an isolated nitroalkane, this group exhibits its own characteristic electronic transitions. A weak absorption band, resulting from a symmetry-forbidden n → π* transition, is typically observed for simple nitroalkanes in the 275–280 nm range, with a low molar absorptivity (ε ≈ 17–20 L·mol⁻¹·cm⁻¹). This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group. A much stronger π → π* transition for the nitro group occurs at a shorter wavelength, generally around 200–210 nm, with a significantly higher molar absorptivity (ε ≈ 5,000 L·mol⁻¹·cm⁻¹).
In the composite spectrum of this compound, the intense π → π* transition of the benzoyl group around 240-248 nm is expected to be the most prominent feature. The weaker n → π* transition of the nitro group around 275-280 nm and the n → π* transition of the carbonyl group around 320 nm are also anticipated, though they may appear as shoulders on the tail of the much stronger K-band, or as distinct bands of low intensity. The high-energy π → π* transition of the nitro group below 210 nm may also be present.
The solvent used for analysis can influence the positions of these absorption maxima. Polar solvents typically cause a hypsochromic (blue) shift in n → π* transitions due to the stabilization of the non-bonding orbital, and a slight bathochromic (red) shift in π → π* transitions.
Table of Expected UV-Vis Absorption Data for this compound
| Chromophore | Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Benzoyl Group | π → π* (K-band) | ~ 245 | ~ 12,000 |
| Benzoyl Group | n → π* (R-band) | ~ 320 | ~ 50 |
| Nitroalkane Group | π → π | ~ 210 | ~ 5,000 |
| Nitroalkane Group | n → π | ~ 280 | ~ 20 |
In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature
Therefore, a detailed, data-rich article focusing solely on the electronic structure, reactivity, reaction mechanisms, and predicted spectroscopic parameters of this compound, as outlined in the initial request, cannot be generated at this time without resorting to speculation. The foundational principles of computational chemistry, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, are powerful tools for such investigations. However, the application of these methods to this compound has not been the subject of published research.
Consequently, the specific data points required to populate detailed tables on molecular geometry, HOMO-LUMO energy gaps, charge delocalization, and other computational parameters for this compound are not available. Constructing an article without this specific data would not meet the required standards of scientific accuracy and detail.
While general principles of how a molecule like this compound would be studied using these computational methods can be described, the presentation of specific findings, detailed research results, and interactive data tables is not feasible. Further research in the field of computational chemistry may, in the future, provide the necessary data to produce the requested in-depth analysis.
Computational Chemistry and Theoretical Investigations of 3 Nitro 1 Phenyl 1 Butanone
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of 3-Nitro-1-phenyl-1-butanone, MD simulations would be invaluable for understanding how individual molecules interact with each other in a condensed phase (liquid or solid).
The primary goal of these simulations would be to elucidate the nature and strength of intermolecular forces. For this compound, these interactions would likely be a combination of:
Van der Waals forces: These are weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution.
Dipole-dipole interactions: The presence of the polar carbonyl (C=O) and nitro (NO₂) groups in this compound creates a permanent molecular dipole. These dipoles would lead to significant electrostatic interactions, influencing the orientation of molecules relative to one another.
Hydrogen bonding: While the molecule itself does not have traditional hydrogen bond donors (like O-H or N-H), the oxygen atoms of the nitro and carbonyl groups could act as hydrogen bond acceptors in the presence of suitable donor molecules, such as solvents.
An MD simulation of this compound would involve defining a simulation box containing a number of molecules, assigning initial positions and velocities, and then solving Newton's equations of motion to trace their trajectories over time. The output of such a simulation provides a wealth of information, including radial distribution functions, which can reveal the average distance and coordination number of neighboring molecules, and interaction energy calculations that quantify the strength of the intermolecular forces.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for a range of advanced optical technologies, including frequency conversion, optical switching, and data storage. The NLO properties of organic molecules are often associated with the presence of a π-conjugated system and electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer.
The molecular structure of this compound, with its phenyl ring (a π-system), a carbonyl group, and a strongly electron-withdrawing nitro group, suggests that it could possess NLO properties. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules.
The key parameters calculated to assess NLO properties include:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an electric field.
First-order hyperpolarizability (β): Related to the second-order NLO effects, such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.
Second-order hyperpolarizability (γ): Associated with third-order NLO effects, such as the Kerr effect and third-harmonic generation.
To predict these properties for this compound, a typical computational workflow would involve:
Optimizing the molecular geometry of the compound using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
Performing frequency calculations to ensure the optimized structure corresponds to a true energy minimum.
Calculating the electronic properties, including the dipole moment, polarizability, and hyperpolarizabilities, in the presence of an applied electric field.
The magnitude of the calculated hyperpolarizability values would indicate the potential of this compound as an NLO material. For a molecule to have a non-zero first hyperpolarizability (β), it must be non-centrosymmetric. While an individual molecule of this compound is non-centrosymmetric, its bulk material properties would depend on the crystal packing.
Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT calculation of the NLO properties of this compound. Note: These are representative values and not from an actual study of this specific molecule.
| Property | Symbol | Hypothetical Value (a.u.) |
| Dipole Moment | µ | 4.5 D |
| Mean Polarizability | <α> | 120 |
| First Hyperpolarizability | β_tot | 2500 |
| Second Hyperpolarizability | γ | 5 x 10^5 |
Advanced Applications in Chemical Synthesis and Materials Science
Role as Chiral Building Blocks in Asymmetric Synthesis
The presence of a stereocenter at the C3 position makes 3-Nitro-1-phenyl-1-butanone and its derivatives valuable chiral building blocks in asymmetric synthesis. Nitro compounds, in general, are well-established as versatile precursors in the stereoselective construction of complex molecules. frontiersin.org The electron-withdrawing nature of the nitro group facilitates a variety of stereocontrolled transformations, including aldol (B89426) reactions, Michael additions, and Henry (nitroaldol) reactions. nih.gov
The strategic placement of the nitro group in this compound allows it to direct the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds. researchgate.netmdpi.com For instance, the asymmetric reduction of the ketone or modifications involving the carbon atom alpha to the nitro group can be achieved with high diastereoselectivity and enantioselectivity using chiral catalysts or auxiliaries. These transformations are crucial for producing optically active amines, amino alcohols, and other nitrogen-containing compounds that are prevalent in biologically active molecules. frontiersin.orgrsc.org The ability to construct fully substituted, nitrogen-bearing carbon stereocenters is a significant challenge in organic synthesis, and nitroalkanes serve as effective starting points for these complex structures. nih.gov
Table 1: Key Asymmetric Transformations Involving Nitro Alkane Scaffolds
| Reaction Type | Description | Stereochemical Control |
|---|---|---|
| Henry (Nitroaldol) Reaction | A base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. | Can be rendered highly stereoselective through the use of chiral catalysts, enabling access to chiral β-nitro alcohols. |
| Michael Addition | Conjugate addition of the nitronate ion (from the nitroalkane) to α,β-unsaturated carbonyl compounds. | Asymmetric versions provide access to chiral γ-nitro ketones or esters, which are precursors to valuable compounds like chiral pyrrolidines. rsc.org |
| Asymmetric Reduction | Reduction of the nitro group to an amine or the ketone to a hydroxyl group. | Can be achieved with high enantioselectivity using chiral reducing agents or catalysts, yielding chiral amines and alcohols. |
| Organocatalysis | Use of small organic molecules as catalysts for stereoselective transformations. | Organocatalysis has proven highly effective for asymmetric reactions involving nitro compounds, offering an alternative to metal-based catalysts. frontiersin.org |
This table illustrates common asymmetric reactions where nitroalkane-containing structures like this compound are valuable.
Precursors for Complex Pharmaceutical and Agrochemical Intermediates
Aromatic nitro compounds are fundamental intermediates in the chemical industry, particularly for the synthesis of pharmaceuticals and agrochemicals. researchgate.net The dual functionality of this compound makes it an excellent precursor for a wide range of more complex molecular architectures.
The nitro group is a versatile functional handle that can be readily transformed into other important groups. Most notably, its reduction provides access to primary amines, which are key components of countless active pharmaceutical ingredients (APIs). frontiersin.org Furthermore, the nitro group can be involved in reactions like the Nef reaction, which converts it into a carbonyl group, further expanding its synthetic utility. mdpi.com
The 1-phenyl-1-butanone skeleton itself is a structural motif found in various biologically active compounds. google.com The combination of this ketone framework with the transformable nitro group allows for the synthesis of diverse heterocyclic and carbocyclic systems. For example, reductive cyclization of derivatives of this compound can lead to the formation of substituted quinolines, indoles, or other nitrogen-containing heterocycles that form the core of many drugs. researchgate.net
Utility in the Synthesis of Dyes, Pigments, and Fragrances
The structural components of this compound also suggest its potential utility in the synthesis of dyes, pigments, and fragrances.
Dyes and Pigments: Aromatic nitro compounds are classic starting materials in the dye industry. epa.gov The synthesis of many azo dyes, for instance, begins with the reduction of an aromatic nitro compound to an aniline (B41778) derivative, which is then diazotized and coupled with another aromatic system to create a highly conjugated, colored molecule. semanticscholar.orgsemanticscholar.org The phenyl group in this compound, once the nitro group on the side chain is converted to an amine and potentially rearranged or cyclized, could serve as the basis for such chromophoric systems.
Fragrances: The synthesis of fragrance and flavor compounds often involves the construction of specific oxygenated aliphatic and aromatic structures. aussiedistiller.com.auwordpress.com The 1-phenyl-propanol and phenyl-butanone skeletons are found in a number of fragrance materials, valued for their floral and fruity notes. researchgate.netresearchgate.net Through chemical modifications such as the reduction of both the ketone and nitro groups of this compound, it is possible to synthesize derivatives like 1-phenyl-3-aminobutan-1-ol. Subsequent reactions could lead to compounds with desirable olfactory properties. The Prins reaction, cycloadditions, and various rearrangement reactions are common strategies in creating the cyclic structures often found in synthetic odorants. nih.gov
Development of Novel Materials with Tuned Optoelectronic Properties
Aromatic nitro compounds are of significant interest in materials science due to their distinct electronic properties. researchgate.net The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. When attached to a conjugated system, such as a phenyl ring, it can create a significant dipole moment and influence the electronic structure of the molecule. This charge-transfer characteristic is fundamental to the design of materials with specific optical and electronic properties.
While this compound itself is not a highly conjugated system, it can serve as a building block for larger, more complex molecules with tailored optoelectronic characteristics. For example, it could be used to synthesize polymers or molecular crystals where the nitro-phenyl moiety acts as an electronically active component. By incorporating this unit into a larger π-conjugated framework, it is possible to develop materials for applications such as:
Nonlinear Optics (NLO): Molecules with strong donor-acceptor character can exhibit large second-order nonlinear optical responses.
Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the nitro group can be used to tune the electron-transport properties of organic semiconductors.
Sensors: The electronic properties of materials containing the nitroaromatic motif can be sensitive to the presence of certain analytes, forming the basis for chemical sensors.
Integration into Multi-Component and Cascade Organic Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that contains portions of all the starting materials. wikipedia.orgrug.nlorganic-chemistry.org Cascade reactions (or domino reactions) involve a series of intramolecular or intermolecular transformations that occur sequentially in one pot without the need to isolate intermediates. mdpi.com
The multiple functional groups in this compound—the ketone, the nitro group, and the acidic α-protons—make it an ideal substrate for designing MCRs and cascade sequences. caltech.edu
Potential Reaction Pathways:
Mannich-type Reactions: The ketone can first react with an amine to form an enamine in situ, which can then act as a nucleophile.
Michael-Henry Cascade: The α-carbon to the nitro group can be deprotonated to act as a nucleophile in a Michael addition, with the resulting product poised for an intramolecular Henry reaction.
Reductive Cyclization Cascades: Following an initial intermolecular reaction, the nitro group can be reduced to an amine, which can then react intramolecularly with the ketone (or a derivative) to form a heterocyclic ring system, such as a pyrrolidine (B122466) or piperidine. researchgate.net
This capacity for integration into convergent synthetic strategies allows for the rapid construction of molecular complexity from a relatively simple starting material, which is a key goal in modern organic synthesis. caltech.edu
Future Research Directions and Methodological Advancements
Development of Novel Catalytic Systems for Enhanced Selectivity and Yield
The quest for higher yields and superior stereocontrol in the synthesis of 3-Nitro-1-phenyl-1-butanone continues to drive the development of innovative catalytic systems. Current research focuses on both organocatalysts and metal-based catalysts capable of operating under mild conditions with low catalyst loadings.
Bifunctional organocatalysts, such as those based on thiourea (B124793) and squaramide scaffolds, are particularly promising. rsc.orgbuchler-gmbh.com These catalysts utilize hydrogen bonding to activate both the Michael acceptor (e.g., an enone) and the nucleophile (the nitroalkane), facilitating a highly organized transition state. mdpi.commdpi.com Future work will likely involve the design of more sophisticated bifunctional catalysts with precisely tuned steric and electronic properties to maximize enantioselectivity for substrates like those leading to this compound. Cinchona alkaloid-derived catalysts, for example, have shown great promise in related Michael additions and their continued evolution is expected. msu.edursc.org
In the realm of metal-based catalysis, research is moving towards using earth-abundant and non-toxic metals. While traditional catalysts have proven effective, the development of complexes based on metals like nickel could offer cost-effective and sustainable alternatives. acs.org The design of chiral ligands that can effectively control the stereochemical outcome of the conjugate addition remains a key area of investigation.
Table 1: Comparison of Catalyst Types for Asymmetric Michael Additions
| Catalyst Type | Activation Mechanism | Key Advantages | Future Research Focus |
|---|---|---|---|
| Bifunctional Thioureas/Squaramides | Dual H-bond activation of nucleophile and electrophile | High enantioselectivity, low catalyst loading, metal-free | Design of catalysts with enhanced substrate scope and activity |
| Chiral Amines (e.g., Proline-derived) | Enamine formation with ketone, H-bond activation | Readily available, well-understood mechanism | Immobilization on solid supports, application in flow systems |
| Metal-Ligand Complexes (e.g., Ni, La) | Lewis acid activation of the enone | Potential for unique reactivity and selectivity | Development of catalysts with non-precious metals, novel chiral ligands |
| Phase-Transfer Catalysts | Ion-pair formation, transport of nucleophile | Useful in biphasic systems, mild conditions | Design of highly efficient and recyclable chiral catalysts |
High-Throughput Screening and Automated Synthesis Approaches
To accelerate the discovery of optimal reaction conditions and novel catalysts, high-throughput screening (HTS) and automated synthesis are becoming indispensable tools. These approaches allow for the rapid evaluation of a large number of variables, including catalysts, solvents, additives, and temperatures, which is impractical with traditional manual methods.
For the synthesis of this compound, an automated platform could be employed to screen a library of chiral catalysts. Robotic liquid handlers can dispense precise amounts of reactants and catalysts into multi-well plates, enabling hundreds of reactions to be run in parallel. Subsequent analysis by techniques like chiral High-Performance Liquid Chromatography (HPLC) can rapidly determine the yield and enantiomeric excess of each reaction.
Furthermore, machine learning algorithms are being integrated into the catalyst discovery process. By training models on existing reaction data, it is possible to predict the performance of virtual catalyst libraries in silico, significantly narrowing down the number of candidates that need to be synthesized and tested experimentally. acs.org This data-driven approach can identify non-obvious structure-activity relationships, guiding the rational design of next-generation catalysts for the synthesis of complex nitro compounds. acs.org
Integration with Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of nitro compounds. rsc.org These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. rsc.org Given that reactions involving nitroalkanes can be highly exothermic, the superior heat dissipation in microreactors minimizes the risk of thermal runaways and the formation of hazardous byproducts. acs.org
The synthesis of γ-nitro ketones, the class to which this compound belongs, has been successfully demonstrated under continuous flow conditions. zenodo.orgacs.org In a typical setup, streams of the α,β-unsaturated ketone and the nitroalkane, along with a catalyst solution, are pumped and mixed at a T-junction before entering a heated or cooled reactor coil. The residence time, which dictates the reaction time, can be precisely controlled by adjusting the flow rates and the reactor volume.
A significant advancement is the use of immobilized catalysts packed into columns (packed-bed reactors). acs.org This approach allows the product stream to flow through the catalyst bed, facilitating a clean reaction and simple product isolation without the need for catalyst filtration. The catalyst remains in the reactor and can be used for extended periods, improving process efficiency and economics. acs.org Such "asymmetric Michael machines" could be used for the sequential, automated synthesis of a library of this compound analogs. acs.org
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry | Implication for Synthesis |
|---|---|---|
| Enhanced Safety | Superior heat dissipation, small reaction volumes | Reduced risk of thermal runaway with exothermic nitration/Michael additions |
| Precise Control | Accurate control of temperature, pressure, and residence time | Improved reproducibility and optimization of yield and selectivity |
| Rapid Optimization | Automated systems can quickly screen a range of conditions | Faster discovery of ideal parameters for the specific Michael addition |
| Scalability | Production is scaled by running the system for longer periods | Straightforward transition from laboratory-scale synthesis to larger-scale production |
| Integration | Multi-step sequences can be "telescoped" without intermediate isolation | Potential for integrated synthesis and purification, increasing overall efficiency. rsc.org |
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deep understanding of reaction kinetics, mechanisms, and the behavior of catalytic species is crucial for process optimization. Advanced in-situ spectroscopic techniques, which monitor the reaction as it happens without disturbing the system, are powerful tools for gaining these insights.
For the synthesis of this compound, techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. For instance, the disappearance of the characteristic carbonyl stretch of the starting enone and the appearance of the nitro group's symmetric and asymmetric stretching vibrations can be monitored to determine reaction rates. acs.org This data is invaluable for kinetic modeling and understanding the influence of different reaction parameters.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for in-situ monitoring, providing detailed structural information about intermediates, including the transient enamine or nitronate species involved in the catalytic cycle. Furthermore, specialized techniques are emerging that can even monitor changes in stereochemistry during a reaction. The use of single-molecule junctions has been demonstrated to track chirality variations in real-time during a Michael addition, offering unprecedented mechanistic detail. researchgate.netresearchgate.net Applying such advanced methods could provide a fundamental understanding of the enantioselective step in the formation of this compound.
Synergistic Experimental and Computational Research Paradigms
The synergy between experimental work and computational chemistry has become a powerful paradigm for modern chemical research. organic-chemistry.orgresearchgate.net Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and guide the design of new catalysts. mdpi.comresearchgate.netnih.gov
In the context of synthesizing this compound, DFT studies can model the transition states of the Michael addition reaction. nih.gov By calculating the energy barriers for the formation of different stereoisomers in the presence of a chiral catalyst, researchers can understand the origin of enantioselectivity. rsc.org This knowledge allows for the rational, in-silico design of catalysts with modified structures that are predicted to enhance this stereodifferentiation.
For example, computational models can explore how a bifunctional catalyst simultaneously binds and orients the nitroalkane and the phenyl butenone to favor attack on one specific face of the double bond. mdpi.com The insights gained from these models can then be used to design and synthesize a second generation of catalysts, which are subsequently tested in the lab. This iterative cycle of computational prediction and experimental validation accelerates the development of highly efficient and selective catalytic systems far more rapidly than experimental trial-and-error alone. organic-chemistry.orgacs.org
Q & A
Q. How can researchers evaluate the biological activity of this compound derivatives without commercial assay kits?
- Methodological Answer : In-house assays using bacterial nitroreductase enzymes (e.g., E. coli NfsB) can quantify reduction kinetics via UV-Vis monitoring of NADPH depletion. Cytotoxicity screening in mammalian cell lines (e.g., HEK293) with MTT assays validates selective toxicity, a method adapted from studies on nitro-aromatic biochemical reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
